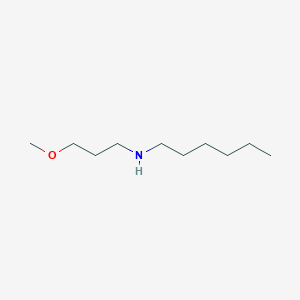
2-氨基-4-苯并噻唑-5-羧酸甲酯
描述
“Methyl 2-amino-4-phenylthiazole-5-carboxylate” is a chemical compound with the CAS number 893652-36-3 . It has a molecular weight of 234.28 and its IUPAC name is methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 442.5±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C and the enthalpy of vaporization is 70.0±3.0 kJ/mol . The flash point is 221.4±25.4 °C . The index of refraction is 1.632 and the molar refractivity is 63.3±0.3 cm³ . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用
合成和衍生物形成
2-氨基-4-苯并噻唑-5-羧酸甲酯在有机化学领域得到了广泛探索,尤其是在各种衍生物的合成中。例如,它参与了恶唑的合成,恶唑是一类具有重要化学和生物学性质的化合物。Kumar 等人(2012 年)报道了使用铜催化的分子内环化反应两步合成 2-苯基-4,5-取代恶唑,展示了此类噻唑衍生物的多功能性 (Kumar 等人,2012 年)。
新型合成方法
孟等人(2014 年)描述了一种高效的一锅法,用于合成几种 2-取代-4-甲基噻唑-5-羧酸甲酯,展示了一种创新的方法来操纵此类化合物 (孟等人,2014 年)。同样,Dzygiel 等人(2004 年)探索了 5-氨基-1H-[1,2,4]三唑-3-羧酸甲酯的 N-乙酰化衍生物的合成和性质,提供了对这些化合物的结构和构象特征的见解 (Dzygiel 等人,2004 年)。
生物活性
在药理学和生物化学领域,2-氨基-4-苯并噻唑-5-羧酸甲酯的衍生物已被研究用于各种生物活性。例如,Scheiff 等人(2010 年)研究了一系列 2-氨基-5-苯甲酰基-4-苯并噻唑衍生物作为腺苷受体拮抗剂,突出了这些化合物在药物开发中的潜力 (Scheiff 等人,2010 年)。
在材料科学中的应用
此外,这些化合物在材料科学中也有应用。Nikolova 等人(2004 年)对钌 (III) 与一些 2-氨基噻唑衍生物(包括 2-氨基-4-苯并噻唑-5-羧酸甲酯)配合物的研究强调了它们在合成具有特定性质的材料中的用途 (Nikolova 等人,2004 年)。
安全和危害
作用机制
Target of Action
Similar compounds, such as 2-aminothiazole derivatives, have been found to interact with a wide range of targets, including various enzymes and receptors involved in cancer progression .
Mode of Action
It’s worth noting that other 2-aminothiazole derivatives have been found to interact with their targets in a way that inhibits their function, leading to the suppression of disease progression .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to cell proliferation, apoptosis, and other cellular processes .
Result of Action
Similar compounds have been found to induce cell death in various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
生化分析
Biochemical Properties
Methyl 2-amino-4-phenylthiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modifying its activity. Additionally, Methyl 2-amino-4-phenylthiazole-5-carboxylate can form complexes with metal ions, which can further affect its biochemical properties and interactions.
Cellular Effects
The effects of Methyl 2-amino-4-phenylthiazole-5-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, Methyl 2-amino-4-phenylthiazole-5-carboxylate can alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, Methyl 2-amino-4-phenylthiazole-5-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Methyl 2-amino-4-phenylthiazole-5-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4-phenylthiazole-5-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that Methyl 2-amino-4-phenylthiazole-5-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-4-phenylthiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Methyl 2-amino-4-phenylthiazole-5-carboxylate can result in toxic or adverse effects, such as cellular damage or apoptosis.
Metabolic Pathways
Methyl 2-amino-4-phenylthiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and effects of Methyl 2-amino-4-phenylthiazole-5-carboxylate, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 2-amino-4-phenylthiazole-5-carboxylate within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, Methyl 2-amino-4-phenylthiazole-5-carboxylate can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of Methyl 2-amino-4-phenylthiazole-5-carboxylate is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 2-amino-4-phenylthiazole-5-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUUPHRYZQKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652907 | |
| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893652-36-3 | |
| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











amine](/img/structure/B1460769.png)
![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)
![[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine](/img/structure/B1460771.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)

